rec8 protein
Description
Properties
CAS No. |
148813-46-1 |
|---|---|
Molecular Formula |
C23H26N2O5 |
Synonyms |
rec8 protein |
Origin of Product |
United States |
Chemical Reactions Analysis
REC8 Phosphorylation Sites and their significance
In vivo phosphorylation analysis has identified several phosphorylation sites on REC8, and their modification affects REC8's function in cohesion and chromosome behavior :
Dephosphorylation of REC8
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Role : Prior to anaphase, Protein Phosphatase 2 (PP2A-B56) protects Rec8 from phosphorylation in mouse .
Interaction with Separase
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Mechanism : Once the spindle assembly checkpoint is bypassed, Separase degrades phosphorylated Rec8, which untethers Cohesin from sister chromatids, thus allowing for chromosome segregation .
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Requirement : Unlike Scc1, another Kleisin family member, Rec8 must be phosphorylated prior to degradation by Separase .
Impact on Recombination
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Homologous Recombination: REC8 is a central component that facilitates reciprocal DNA exchange between paired maternal and paternal chromosomes .
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Crossover Events: REC8 is essential for crossover-related events during meiotic prophase .
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Axis-Loop Formation: REC8 mediates the formation of the axis-loop structure in meiotic prophase, which is essential for meiotic chromosome architecture .
Protein Interactions
Comparison with Similar Compounds
Key Domains :
Meiotic Functions :
- Cohesion Maintenance : Rec8 ensures sister chromatid cohesion during meiosis I, preventing premature separation. Centromeric Rec8 persists until meiosis II, enabling disjunction .
- Recombination Regulation : Rec8 stabilizes chiasmata and promotes meiotic recombination. Its absence reduces recombination frequency by up to 800-fold in fission yeast .
- Chromosome Axis Assembly : Rec8 influences synaptonemal complex (SC) length; lower Rec8 levels correlate with shorter SCs and altered crossover frequencies .
Comparison with Mitotic Cohesins
Table 1: Rec8 vs. Mitotic Cohesins (Rad21, SMC1α)
Key Differences :
- Timing of Removal : Rec8 is removed in two steps (arms in meiosis I, centromeres in meiosis II), while Rad21 is cleaved once in mitosis .
- Interactions : Rec8 associates with meiosis-specific partners (e.g., SMC1β, Moa1) absent in mitotic cohesin complexes .
Interaction with Meiosis-Specific Proteins
Table 2: Rec8 and Key Meiotic Partners
Functional Insights :
- Pds5 Dependency: Pds5 cannot localize to chromosomes in rec8Δ mutants, highlighting Rec8’s hierarchical role .
- Spo11-Rec8 Synergy : Co-expression in proliferating cells destabilizes centromeres, mimicking meiotic remodeling .
Role in Disease: Cancer and Beyond
Tumor Suppressor in Gastric Cancer :
- Epigenetic Silencing : REC8 promoter methylation occurs in 80–100% of GC cell lines, correlating with poor survival. Demethylation restores REC8 expression, inhibiting cell growth via G1-S arrest (↓cyclin D1, ↑p27) and apoptosis (↑caspase-7) .
- EBV Association: EBV infection elevates REC8 methylation, contributing to carcinogenesis .
Oncogenic Role in Hepatocellular Carcinoma:
Aging and Fertility :
- O-GlcNAcylation : Age-related O-GlcNAc modification of Rec8 in mice reduces protein stability, impairing spermatogenesis .
Regulatory Mechanisms and Post-Translational Modifications
- Phosphorylation : Required for separase-mediated cleavage. Mutations at conserved sites (e.g., S373, R384) delay Rec8 degradation .
- Ubiquitination : APC/C-Cdc20 targets Rec8 for degradation in meiosis II, facilitated by PP2A removal from centromeres .
- Epigenetic Regulation : Promoter hypermethylation silences REC8 in cancers, independent of genetic mutations .
Preparation Methods
Recombinant Expression of Rec8 in Escherichia coli
For structural studies, Rec8 fragments are expressed as maltose-binding protein (MBP) fusions in E. coli. The S. pombe Rec8(323–562) fragment is cloned into the pMAL-TEV/6xHIS vector, fused to MBP’s C-terminus . Transformed bacteria are cultured in LB medium with ampicillin, induced with IPTG, and lysed via sonication. The MBP-Rec8 fusion binds to amylose resin, eluted with 10 mM maltose in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT) . Yield and purity are enhanced by centrifugal concentration (Centricon-30 system), with typical yields of 0.5–1 mg/L culture (Table 1).
Immunoprecipitation and Cohesin Complex Assembly
Native Rec8 complexes are immunoprecipitated from yeast lysates using anti-Rec8 antibodies coupled to Protein A/G beads. Lysis buffers (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% NP-40, 2 mM MnCl₂) preserve interactions with cohesin subunits like Smc3 and Pds5 . Complex integrity is assessed via size-exclusion chromatography, with Rec8-containing fractions identified by Western blot.
Challenges in Rec8 Preparation
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Post-translational modifications : Rec8’s phosphorylation state varies across meiotic stages, requiring tightly synchronized cultures .
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Solubility : Full-length Rec8 tends to aggregate; truncated constructs (e.g., residues 323–562) improve solubility but lack functional domains .
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Yeast-specific processing : Endogenous proteases in meiotic lysates necessitate rapid processing and protease inhibitor cocktails .
Q & A
Q. What is the primary role of Rec8 in meiotic chromosome dynamics?
Rec8 is a meiosis-specific cohesin critical for sister chromatid cohesion during meiosis I. It prevents premature separation of sister chromatids by maintaining cohesion at chromosome arms and centromeres until anaphase II. In yeast, Rec8 degradation by separase during anaphase I ensures homolog disjunction, while its persistence until anaphase II allows proper sister separation . Deletion of Rec8 results in sister chromatid separation during anaphase I, leading to aberrant chromosome segregation .
Q. How is Rec8 expression regulated in mammalian germ cells?
Rec8 mRNA is germ cell-specific in mice, expressed in spermatocytes and oocytes but absent in somatic cells. This contrasts with Rad21, which is ubiquitously expressed except in spermatocytes. Germline-specific expression suggests Rec8’s specialized role in meiotic cohesion and recombination .
Q. What distinguishes Rec8 from mitotic cohesins like Scc1/Rad21?
Rec8 replaces Scc1 in meiosis and exhibits unique regulatory features:
- Stability : Rec8 is less stable in mitosis due to separase-dependent cleavage, while Scc1 is mitotically stable .
- Chromatin binding : Rec8 shows weaker chromatin association in mitosis, requiring adaptive mutations (e.g., delayed replication origin firing) to restore cohesion in engineered yeast strains .
Advanced Research Questions
Q. What experimental methods elucidate Rec8’s interaction partners and functional pathways?
- Immunoprecipitation-mass spectrometry (IP-MS) : Used in hepatocellular carcinoma (HCC) studies to identify Rec8’s interaction with the PKA pathway .
- Conditional alleles : In yeast, PCUP1REC8 enables copper-inducible Rec8 expression to study cohesion in Scc3-depleted cells .
- RNA interference (RNAi) : In C. elegans, Rec8 depletion causes univalent formation and chromosome fragmentation, revealing its role in DSB repair .
Q. How do Scc3 and separase regulate Rec8 during meiosis?
- Scc3 : Enhances Rec8 promoter activity in yeast, independent of sister chromatid presence. Scc3 depletion reduces Rec8 transcription but not translation, impairing chromosome association .
- Separase : Cleaves Rec8 at conserved residues (e.g., R373/R384 in S. pombe). Mutations at these sites delay degradation and disrupt meiosis I/II transitions . Separase activity also destabilizes Rec8 in mitosis via cycloheximide-sensitive pathways .
Q. Are there species-specific contradictions in Rec8’s role in DSB repair?
Yes:
- C. elegans : Rec8 is essential for DSB repair; its depletion causes fragmentation suppressed by spo-11 mutations (prevents DSB formation) .
- Yeast : Scc3 regulates Rec8 transcription but does not directly link to DSB repair. Instead, Rec8 stabilizes chromosome axes for recombination .
Q. How is Rec8’s chromatin binding analyzed in live cells?
- Chromatin immunoprecipitation (ChIP) : Combined with qPCR or sequencing (ChIP-seq) to map Rec8 binding loci (e.g., centromeres vs. arms) .
- Immunofluorescence : Detects Rec8 localization on synaptonemal complexes in C. elegans and chromosome axes in yeast. Note: Chromatin spread assays distinguish protein loss from reduced expression .
Methodological Considerations
Q. What strategies address Rec8’s instability in mitotic studies?
- Separase inhibition : Use esp1-1 (temperature-sensitive separase mutant) to stabilize Rec8 in yeast .
- Pharmacological arrest : Benomyl treatment synchronizes cells in mitosis for cohesion assays .
Q. How is Rec8’s transcriptional regulation dissected in yeast?
- Reporter assays : A heterologous PREC8GFP system monitors promoter activity. Scc3 depletion reduces GFP expression by 60%, indicating transcriptional regulation .
- Genetic tools : PSCC1CDC6 blocks DNA replication to test Rec8 expression in sister chromatid-free cells .
Data Contradictions and Resolutions
Q. Why does Rec8 show conflicting roles in cancer progression?
- Tumor suppression : REC8 hypermethylation silences its expression in anaplastic thyroid carcinoma (ATC), correlating with PI3K pathway activation and poor prognosis .
- Oncogenic potential : In HCC, Rec8 promotes migration via PKA pathway activation, suggesting context-dependent roles. Resolution requires tissue-specific in vivo models (e.g., conditional knockout mice) .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
